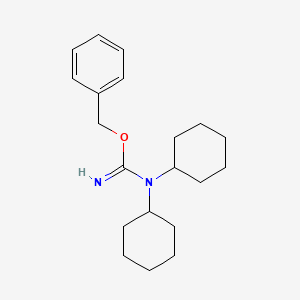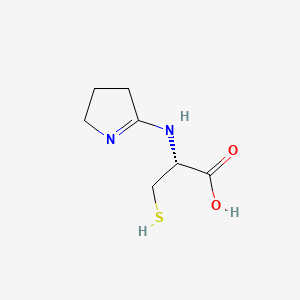
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is a compound that features a unique combination of a cysteine amino acid and a pyrrolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-cysteine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, β-mercaptoethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced thiols: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
科学的研究の応用
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to the presence of cysteine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, proteins, and other biomolecules that contain reactive thiol groups.
Pathways Involved: Redox reactions, detoxification pathways, and protein folding mechanisms.
類似化合物との比較
L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- can be compared with other similar compounds such as:
L-Cysteine: Lacks the pyrrolidine ring, making it less versatile in certain chemical reactions.
N-Acetylcysteine: Contains an acetyl group instead of the pyrrolidine ring, commonly used as a mucolytic agent.
Pyrrolidine derivatives: Similar in structure but may lack the thiol group, affecting their reactivity and applications.
特性
CAS番号 |
105099-07-8 |
|---|---|
分子式 |
C7H12N2O2S |
分子量 |
188.25 g/mol |
IUPAC名 |
(2R)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H12N2O2S/c10-7(11)5(4-12)9-6-2-1-3-8-6/h5,12H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChIキー |
YXFIYUWSSPOXMN-YFKPBYRVSA-N |
異性体SMILES |
C1CC(=NC1)N[C@@H](CS)C(=O)O |
正規SMILES |
C1CC(=NC1)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


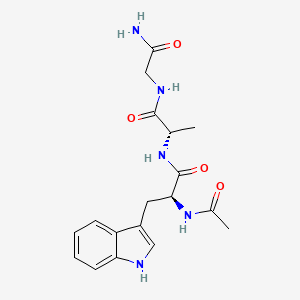

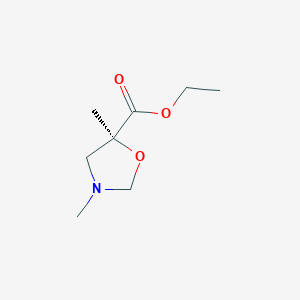
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
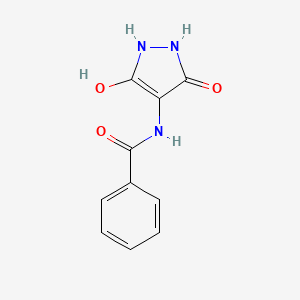



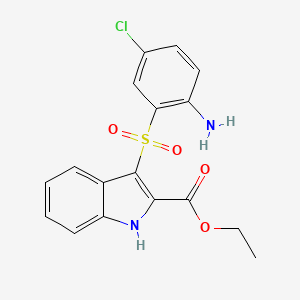

![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
